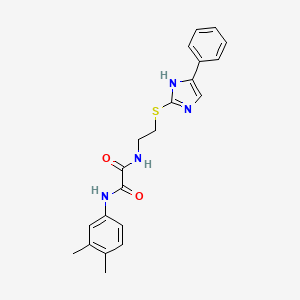

N1-(3,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

説明

特性

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-14-8-9-17(12-15(14)2)24-20(27)19(26)22-10-11-28-21-23-13-18(25-21)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,25)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYVUUIDZVLTIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(3,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, identified by CAS number 897457-04-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 394.5 g/mol. The compound features a complex structure that includes an imidazole ring and an oxalamide moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O2S |

| Molecular Weight | 394.5 g/mol |

| CAS Number | 897457-04-4 |

Research indicates that compounds similar to this compound may act as inhibitors of Indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in the immune response and has been implicated in cancer progression and chronic infections. Inhibition of IDO can enhance immune responses against tumors and pathogens .

Anticancer Properties

Studies have shown that imidazole derivatives can exhibit significant anticancer activity through the inhibition of IDO. For instance, the development of phenyl-imidazole derivatives has led to compounds that are ten-fold more potent than their predecessors in inhibiting IDO . This suggests that this compound may also possess similar properties.

Immunomodulatory Effects

The compound's structure allows it to potentially modulate immune responses by targeting pathways associated with immune suppression. By inhibiting IDO activity, it may restore T-cell function and promote anti-tumor immunity .

Case Studies and Research Findings

- IDO Inhibition Study : A systematic study on phenyl-imidazole derivatives demonstrated that modifications at specific positions on the imidazole ring significantly enhanced inhibitory potency against IDO. The findings suggest that structural optimization can lead to the development of more effective therapeutic agents targeting immune suppression in cancer therapy .

- Structure-Based Drug Design : Computational docking studies have been employed to predict the binding affinity of various derivatives to IDO. The results indicate that specific interactions within the active site can be exploited to design more effective inhibitors .

類似化合物との比較

Structural and Functional Group Analysis

The target compound shares its oxalamide backbone with several analogs, but substituent variations significantly influence its properties. Key comparisons include:

Table 1: Structural Comparison of Oxalamide Derivatives

*Estimated based on structural similarity to and .

- In contrast, the 3,4-dimethoxyphenyl group in may enhance solubility due to methoxy groups’ hydrogen-bonding capacity.

- Heterocyclic Moieties : The thioethyl-imidazole group in the target compound and differs from the thiazole in and the thiazolo-triazol in . Imidazole’s nitrogen atoms may facilitate hydrogen bonding or metal coordination, as seen in acetamide derivatives .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。